N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide
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Overview
Description
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide typically involves the reaction of 4-aminopyridine with a carboxylic acid derivative. The reaction conditions may include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. Solvents like dichloromethane or dimethylformamide (DMF) are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification methods such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]benzamide
- N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]nicotinamide
Uniqueness
N-(4-Aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyridine ring differentiates it from other similar compounds, potentially leading to unique interactions and applications.
Properties
CAS No. |
652139-74-7 |
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Molecular Formula |
C16H20N4O |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
N-(4-aminophenyl)-N-[2-(dimethylamino)ethyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H20N4O/c1-19(2)11-12-20(15-5-3-14(17)4-6-15)16(21)13-7-9-18-10-8-13/h3-10H,11-12,17H2,1-2H3 |
InChI Key |
ADSDQECFMDUKQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C1=CC=C(C=C1)N)C(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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